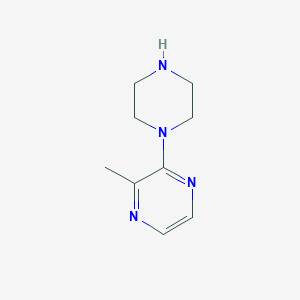

2-Methyl-3-(piperazin-1-yl)pyrazine

Overview

Description

2-Methyl-3-(piperazin-1-yl)pyrazine is a heterocyclic compound featuring a pyrazine core substituted with a methyl group at position 2 and a piperazine ring at position 2. Its molecular structure combines aromaticity with the flexibility of the piperazine moiety, making it a versatile scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(piperazin-1-yl)pyrazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of a protected 1,2-diamine with 2-bromoethyldiphenylsulfonium triflate under basic conditions, followed by deprotection and selective intramolecular cyclization . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(piperazin-1-yl)pyrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Halogenated compounds and bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the piperazine ring.

Scientific Research Applications

Medicinal Chemistry Applications

2-Methyl-3-(piperazin-1-yl)pyrazine has been investigated for its potential as a pharmaceutical agent, particularly in the context of neuropharmacology and oncology.

Neuropharmacology

Research indicates that compounds with piperazine and pyrazine structures can exhibit neuroleptic activity. For instance, derivatives of piperazine are known to interact with neurotransmitter receptors, which could be beneficial for treating psychiatric disorders. The structural similarity of this compound to known neuroleptics suggests it may possess similar properties .

Anticancer Activity

The compound's potential as an anticancer agent is supported by studies on related pyrazine derivatives that have shown activity against various cancer cell lines. For example, modifications of pyrazines have been linked to inhibition of key kinases involved in cancer progression . The specific mechanisms through which this compound acts remain to be fully elucidated, but its structural features suggest it could inhibit tumor growth by targeting similar pathways.

Inhibition Studies

Recent studies have highlighted the bioactivity of pyrazine derivatives in inhibiting specific kinases associated with cancer and inflammation. Such studies suggest that this compound could be a candidate for further exploration in this area .

Natural Product Derivatives

The synthesis of pyrazine-modified natural products has demonstrated a range of biological activities, including anti-inflammatory and antibacterial effects. The incorporation of the piperazine ring into these compounds may enhance their bioavailability and efficacy .

Case Study 1: Neuroleptic Activity

A study examined the effects of various piperazine derivatives on dopamine receptor activity, finding that modifications to the piperazine structure significantly impacted receptor binding affinity and efficacy. While specific data on this compound is limited, its structural similarity to effective compounds suggests it may exhibit comparable neuroleptic effects.

Case Study 2: Anticancer Potential

In a related study on pyrazine derivatives, researchers synthesized several compounds based on the pyrazine scaffold and tested their efficacy against human cancer cell lines. Compounds with structural similarities to this compound demonstrated IC50 values in the low micromolar range, indicating promising anticancer activity .

Mechanism of Action

The mechanism of action of 2-Methyl-3-(piperazin-1-yl)pyrazine is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in antimicrobial studies, it may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazine-Piperazine Derivatives in HDAC Inhibition

Several analogs of 2-methyl-3-(piperazin-1-yl)pyrazine have been synthesized as class I histone deacetylase (HDAC) inhibitors. Key examples include:

- Compound 19f: Features a 2-aminobenzamide zinc-binding group linked to a (piperazin-1-yl)pyrazine core. It inhibits HDAC1/2/3 with IC₅₀ values < 100 nM and demonstrates superior anti-leukemic activity compared to Entinostat (MS-275) .

- Compound 21a : Substituted with a 4-fluorophenyl capping group, it selectively inhibits HDAC1/2 (IC₅₀: 30–50 nM) while sparing HDAC8 (>1,000 nM) .

Structural Insights :

- The piperazine ring enhances solubility and enables conformational flexibility, critical for binding to HDAC active sites.

- Substitutions on the pyrazine core (e.g., methyl groups) influence steric hindrance and selectivity. For instance, 2-methyl substitution in this compound may reduce off-target effects compared to bulkier analogs .

Table 1: Key HDAC Inhibitors with Pyrazine-Piperazine Scaffolds

| Compound | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | Selectivity Over HDAC8 |

|---|---|---|---|---|

| 19f | 45 | 62 | 89 | >100-fold |

| Entinostat (MS-275) | 120 | 160 | 180 | 10-fold |

| 21a | 30 | 50 | >1,000 | >20-fold |

Functional Analogs in Flavor Chemistry

While this compound is primarily medicinal, simpler pyrazines are critical in flavor applications. Notable examples include:

- Tetramethylpyrazine: A key aroma compound in cocoa and roasted foods, contributing coffee-like notes (25.92% peak area in fermented cocoa beans) .

- 2,5-Dimethyl-3-(3-methylbutyl)pyrazine : Detected in Maillard reaction products with VIP >1, indicating its significance in roasted aromas .

Key Differences :

- Volatility : Smaller pyrazines (e.g., tetramethylpyrazine) are more volatile, enhancing their role in aroma, whereas piperazine-substituted derivatives like this compound have lower volatility, favoring pharmaceutical stability .

- Synthesis Pathways: Flavor pyrazines form via Maillard reactions between amino acids and sugars, while medicinal analogs require targeted synthesis (e.g., coupling piperazine to pyrazine cores) .

Comparison with Pharmacological Agents

Enzyme Inhibitors Beyond HDACs

- K-604 (ACAT-1 Inhibitor) : Contains a pyridylacetamide-piperazine-benzimidazole structure. Unlike this compound, K-604’s extended linker improves aqueous solubility (19 mg/mL at pH 1.2) and oral bioavailability .

Table 2: Pharmacokinetic and Structural Comparisons

| Compound | Molecular Weight | Key Functional Groups | Solubility | Primary Target |

|---|---|---|---|---|

| This compound | 191.28 | Methyl, piperazine | Moderate (est.) | HDAC1/2/3 |

| K-604 | 299.76 | Pyridylacetamide, benzimidazole | 19 mg/mL (pH 1.2) | ACAT-1 |

| Tetramethylpyrazine | 136.19 | Four methyl groups | Low | Aroma receptors |

Biological Activity

2-Methyl-3-(piperazin-1-yl)pyrazine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C10H15N3 |

| Molecular Weight | 177.25 g/mol |

| IUPAC Name | This compound |

| CAS Number | 93263-83-3 |

Antimicrobial Activity

Research indicates that derivatives of piperazine, including this compound, exhibit significant antimicrobial properties. A study evaluating various piperazine derivatives found that certain compounds demonstrated potent activity against a range of bacterial strains, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa .

Key Findings:

- In vitro Testing: The compound showed effective inhibition against Gram-positive and Gram-negative bacteria.

- Comparison with Standards: In some cases, the activity was comparable or superior to standard antibiotics such as ampicillin .

Anticancer Potential

The anticancer properties of this compound have also been investigated. A study focusing on the synthesis and evaluation of related pyrazine compounds reported promising results in inhibiting cancer cell proliferation in vitro. The mechanism appears to involve the induction of apoptosis in cancer cells .

Case Study:

A specific study highlighted that the compound led to significant cell death in various cancer cell lines when tested at micromolar concentrations. The percentage of living cells decreased markedly after treatment, indicating a dose-dependent cytotoxic effect .

The biological activity of this compound is believed to be mediated through its interaction with biological targets such as enzymes and receptors. The piperazine moiety can enhance solubility and facilitate interactions with target sites within cells, potentially leading to inhibition of key metabolic pathways involved in bacterial growth and cancer cell survival .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications to the piperazine or pyrazine rings can significantly enhance biological activity.

SAR Insights:

Q & A

Basic Research Questions

Q. Q1: What synthetic methodologies are recommended for preparing 2-methyl-3-(piperazin-1-yl)pyrazine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves coupling pyrazine derivatives with piperazine via nucleophilic aromatic substitution or transition-metal catalysis. For example:

- Step 1: Start with 2-methyl-3-chloropyrazine as the core scaffold.

- Step 2: React with piperazine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 12–24 hours.

- Optimization: Use excess piperazine (1.5–2.0 equivalents) and a base like K₂CO₃ to neutralize HCl byproducts .

- Characterization: Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural identity using ¹H/¹³C NMR (key peaks: pyrazine ring protons at δ 8.2–8.5 ppm; piperazine protons at δ 2.8–3.2 ppm) .

Q. Q2: How can gas chromatography-mass spectrometry (GC-MS) parameters be standardized for detecting trace amounts of this compound in complex matrices (e.g., food or biological samples)?

Methodological Answer: GC-MS protocols should prioritize column selection and temperature programming:

- Column: DB-5MS (30 m × 0.25 mm, 0.25 μm film) for non-polar analytes.

- Temperature Program: 40°C (hold 2 min) → 10°C/min → 280°C (hold 5 min).

- Detection Limits: Use selected ion monitoring (SIM) for m/z 150 (molecular ion) and 135 (piperazine fragment). Calibrate with spiked samples (0.1–100 ppm) to achieve R² > 0.99 .

Advanced Research Questions

Q. Q3: What computational approaches are suitable for modeling the electronic structure and ligand-receptor interactions of this compound, particularly in serotonin receptor binding?

Methodological Answer:

- Density Functional Theory (DFT): Optimize geometry at B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces.

- Molecular Dynamics (MD): Simulate binding to 5-HT2C receptors (PDB: 6BQG) using GROMACS. Key interactions: piperazine nitrogen with Asp134; pyrazine π-stacking with Phe328 .

- Validation: Compare computed binding energies (ΔG) with experimental IC₅₀ values from radioligand assays .

Q. Q4: How does the compound’s stability vary under oxidative or thermal stress, and what degradation products form?

Methodological Answer:

- Thermal Stability: Perform thermogravimetric analysis (TGA) at 10°C/min in N₂. Degradation onset >200°C suggests robustness in high-temperature applications (e.g., material science) .

- Oxidative Stress: Expose to H₂O₂ (3% v/v) in PBS (pH 7.4) at 37°C. Monitor via LC-MS: major degradation products include pyrazine-2-carboxylic acid (m/z 124) and piperazine-N-oxide (m/z 117) .

Q. Q5: What strategies mitigate contradictions in reported bioactivity data, such as conflicting results in 5-HT2C receptor agonism vs. antagonism?

Methodological Answer:

- Assay Variability: Standardize cell lines (e.g., CHO-K1 vs. HEK293) and ligand concentrations (EC₅₀ vs. IC₅₀).

- Metabolite Interference: Use hepatic microsomes to identify active metabolites (e.g., N-desmethyl derivatives) that may alter receptor binding .

- Structural Analogues: Compare with CP-809,101 (a known 5-HT2C agonist) to validate pharmacophore alignment .

Q. Critical Analysis of Contradictions

- Food Chemistry vs. Pharmacology: While food studies report pyrazine degradation under thermal processing (e.g., roasting reduces pyrazine content by 40–60% ), pharmacological studies emphasize thermal stability up to 200°C . This discrepancy highlights context-dependent stability, necessitating application-specific validation.

Properties

IUPAC Name |

2-methyl-3-piperazin-1-ylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c1-8-9(12-3-2-11-8)13-6-4-10-5-7-13/h2-3,10H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIYIEUWPSAMPNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50668073 | |

| Record name | 2-Methyl-3-(piperazin-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50668073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93263-83-3 | |

| Record name | 2-Methyl-3-(piperazin-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50668073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-3-(piperazin-1-yl)pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.